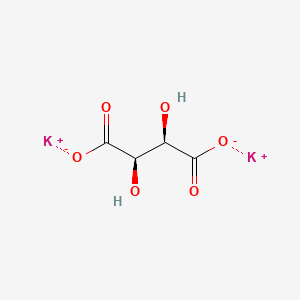
CID 16211298
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1), also known as thallium(III) trifluoroacetate, is a chemical compound with the molecular formula C6F9O6Tl. It is a thallium salt of trifluoroacetic acid and is known for its oxidizing properties. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thallium(III) trifluoroacetate can be synthesized by reacting thallium(III) oxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:
Tl2O3+6CF3COOH→2Tl(CF3COO)3+3H2O
Industrial Production Methods
Industrial production of thallium(III) trifluoroacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in fine powder form and stored under specific conditions to prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
Thallium(III) trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with thallium(III) trifluoroacetate include organic substrates, reducing agents, and other metal salts. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving thallium(III) trifluoroacetate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product is often an oxidized organic compound .
Applications De Recherche Scientifique
Thallium(III) trifluoroacetate has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems, particularly in the synthesis of peptides and proteins containing disulfide bonds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of thallium(III) trifluoroacetate involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to the oxidation of those molecules. The trifluoroacetate group stabilizes the thallium(III) ion, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2,2,2-trifluoro-, potassium salt (11): Similar in structure but contains potassium instead of thallium.
Acetic acid, 2,2,2-trifluoro-, copper (1+) salt (21): Contains copper instead of thallium and has different chemical properties.
Uniqueness
Thallium(III) trifluoroacetate is unique due to its strong oxidizing properties and the presence of the thallium ion. This makes it particularly useful in specific chemical reactions where a strong oxidizing agent is required .
Propriétés
Numéro CAS |
2923-19-5 |
|---|---|
Formule moléculaire |
C2HF3O2Tl |
Poids moléculaire |
318.41 g/mol |
InChI |
InChI=1S/C2HF3O2.Tl/c3-2(4,5)1(6)7;/h(H,6,7); |
Clé InChI |
QGLVSUMFDCLRPK-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)O.[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)









